IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)- IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16956605
InChI: InChI=1S/C10H13IN4/c1-6(2)10-14-8(11)7-9(12-3)13-4-5-15(7)10/h4-6H,1-3H3,(H,12,13)
SMILES:
Molecular Formula: C10H13IN4
Molecular Weight: 316.14 g/mol

IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)-

CAS No.:

Cat. No.: VC16956605

Molecular Formula: C10H13IN4

Molecular Weight: 316.14 g/mol

* For research use only. Not for human or veterinary use.

IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)- -

Specification

Molecular Formula C10H13IN4
Molecular Weight 316.14 g/mol
IUPAC Name 1-iodo-N-methyl-3-propan-2-ylimidazo[1,5-a]pyrazin-8-amine
Standard InChI InChI=1S/C10H13IN4/c1-6(2)10-14-8(11)7-9(12-3)13-4-5-15(7)10/h4-6H,1-3H3,(H,12,13)
Standard InChI Key FFYADWJNZLZFQO-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NC(=C2N1C=CN=C2NC)I

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)- is defined by its imidazo[1,5-a]pyrazine core, a bicyclic system comprising a five-membered imidazole ring fused to a six-membered pyrazine ring. Key substituents include:

  • Iodine at position 1, introducing steric bulk and polarizability.

  • Methyl group on the nitrogen at position 8, modulating electronic effects.

  • Isopropyl group at position 3, contributing to hydrophobic interactions.

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC10H13IN4\text{C}_{10}\text{H}_{13}\text{IN}_4
Molecular Weight316.14 g/mol
IUPAC Name1-iodo-N-methyl-3-propan-2-ylimidazo[1,5-a]pyrazin-8-amine
Canonical SMILESCC(C)C1=NC(=C2N1C=CN=C2NC)I
InChI KeyFFYADWJNZLZFQO-UHFFFAOYSA-N
PubChem CID60196247

The iodine atom’s presence enhances the compound’s potential for halogen bonding, a critical interaction in protein-ligand recognition . Meanwhile, the isopropyl group introduces stereoelectronic effects that may influence solubility and membrane permeability.

Synthesis and Chemical Reactivity

While detailed synthetic protocols for this specific compound remain undisclosed in public literature, insights can be extrapolated from established methods for imidazopyrazine derivatives. General synthesis strategies involve:

  • Cyclization: Formation of the imidazo[1,5-a]pyrazine core via thermal or catalytic ring closure.

  • Halogenation: Introduction of iodine via electrophilic substitution or metal-mediated coupling reactions.

  • Alkylation: Attachment of the methyl and isopropyl groups using alkyl halides or Mitsunobu conditions.

Key challenges include regioselective iodination at position 1 and avoiding over-alkylation at reactive nitrogen sites. Reaction optimization—such as using palladium catalysts for cross-coupling or controlling temperature during cyclization—is critical for achieving high yields .

Comparative Analysis with Structural Analogs

IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)- shares structural homology with tyrosine kinase inhibitors described in patent EP1675860B1, which highlight the pharmacological relevance of imidazopyrazines . For example:

  • 3-Cyclobutyl-1-(3-phenylmethoxyphenyl)imidazo[1,5-a]pyrazin-8-amine: Lacks iodine but includes a cyclobutyl group, demonstrating how substituent variation affects target affinity .

  • 3-(Oxolan-3-yl)-1-(3-phenylmethoxyphenyl)imidazo[1,5-a]pyrazin-8-amine: Features a tetrahydrofuran moiety, emphasizing the role of oxygen-containing groups in solubility .

The iodine substituent in the queried compound may confer unique advantages in binding to hydrophobic pockets or serving as a synthetic handle for further derivatization.

Future Directions and Challenges

Advancing research on this compound requires:

  • Optimized Synthesis: Developing reproducible, high-yield routes to enable large-scale production.

  • Biological Screening: Evaluating its activity against kinase targets, microbial strains, and cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Systematically varying substituents to delineate their contributions to potency and selectivity.

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